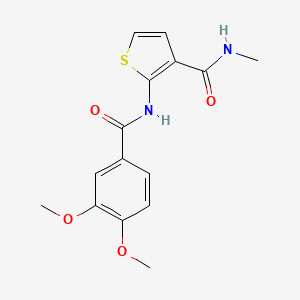
2-Iodobenzhydryl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of alcohols like 2-Iodobenzhydryl alcohol can be achieved through retrosynthetic analysis, a common approach in organic chemistry . This involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Chemical Reactions Analysis
2-Iodobenzhydryl alcohol, like other alcohols, can undergo various chemical reactions. For instance, it can participate in oxidation mechanisms and applications. It can also be involved in hypervalent iodine catalysis. Furthermore, it can be used in novel synthetic applications for constructing complex molecular frameworks.Physical And Chemical Properties Analysis
Alcohols, including 2-Iodobenzhydryl alcohol, have unique physical and chemical properties due to the presence of the hydroxyl group . They are generally colorless and flammable, producing a blue flame when burned . Alcohols have higher boiling points compared to other hydrocarbons of equal molecular masses . They are also soluble in water due to the formation of hydrogen bonds between the hydroxyl groups of alcohol molecules and water .Scientific Research Applications
Oxidation Mechanisms and Applications
2-Iodoxybenzoic acid (IBX) is recognized for its capacity to oxidize alcohols to aldehydes or ketones, a reaction central to various synthetic organic chemistry applications. Contrary to previous hypotheses suggesting a hypervalent twist as the rate-determining step, more recent studies indicate that reductive elimination involving C-H bond cleavage is the critical phase. This insight has spurred further computational and experimental investigations to enhance reactivity through the strategic application of Lewis acids, showcasing the intricacies of oxidation mechanisms at a molecular level (Jiang et al., 2017).
Hypervalent Iodine Catalysis
The utilization of hypervalent iodine compounds, including IBX, has surged due to their mild and selective oxidizing properties. These compounds catalyze a range of oxidation reactions, from alcohol oxidation to oxidative spirocyclization of phenols. The development of 2-iodoxybenzensulfonic acid (IBS) as an extremely active and mild catalyst for alcohol oxidation to carbonyl compounds under non-aqueous conditions highlights the evolving landscape of hypervalent iodine-mediated transformations (Uyanik & Ishihara, 2009).
Novel Synthetic Applications
A recent approach for synthesizing 2-aminobenzofurans via Sc(OTf)3 mediated cycloaddition of isocyanides with ortho-quinone methides, generated from o-hydroxybenzhydryl alcohol, underscores the versatility of 2-iodobenzhydryl alcohol derivatives in constructing complex molecular frameworks. This methodology offers a straightforward route to 2-aminobenzofurans, showcasing the potential for novel applications in synthetic organic chemistry (Lin et al., 2022).
Oxidative Strategies for Complex Molecule Synthesis
The strategic use of hypervalent iodine(V) derivatives, like IBX, for alcohol oxidation is integral to synthesizing complex natural products. Their chemoselectivity, mild reactivity, and efficiency are critical for high-yielding processes, enabling the construction of a wide array of carbonyl compounds essential for further synthetic elaboration (Tohma & Kita, 2004).
Mechanism of Action
While the exact mechanism of action for 2-Iodobenzhydryl alcohol is not explicitly stated in the sources, alcohols in general act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol can be both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Safety and Hazards
properties
IUPAC Name |
(2-iodophenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYJSWAWMMCGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134456-76-1 |
Source


|
| Record name | (2-iodophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-allyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2795419.png)

![3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2795424.png)


![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2795439.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)